molecular formula C8H10ClN B079778 2-(2-Chlorophenyl)ethylamine CAS No. 13078-80-3

2-(2-Chlorophenyl)ethylamine

Cat. No.: B079778
CAS No.: 13078-80-3
M. Wt: 155.62 g/mol
InChI Key: RZBOMSOHMOVUES-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)ethylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of phenethylamine, where a chlorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-(2-Chlorophenyl)ethylamine is monoamine oxidase B . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. They play a crucial role in the regulation of mood and behavior.

Mode of Action

This compound interacts with monoamine oxidase B as a substrate . It binds to the enzyme’s active site, where it undergoes oxidation. This interaction can lead to the inactivation of the enzyme .

Biochemical Analysis

Cellular Effects

Given its interaction with monoamine oxidase B, it may influence neurotransmitter metabolism and thus impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(2-Chlorophenyl)ethylamine involves its interaction with monoamine oxidase B. It acts as a substrate for this enzyme, with a Km of 30 microM and a turnover number of 80 min-1 . This suggests that it may influence enzyme activity, potentially leading to changes in gene expression and biomolecular interactions.

Metabolic Pathways

Given its interaction with monoamine oxidase B, it may be involved in the metabolism of neurotransmitters

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of 2-(2-chlorophenyl)acetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-(2-chlorophenyl)acetonitrile. This method is favored due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(2-chlorophenyl)acetaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-(2-chlorophenyl)ethanol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of derivatives like N-alkylated or N-acylated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 2-(2-chlorophenyl)acetaldehyde.

    Reduction: 2-(2-chlorophenyl)ethanol.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)ethylamine
  • 2-(2-Aminoethoxy)ethylamine
  • 2-(1-Piperazinyl)ethylamine

Comparison: 2-(2-Chlorophenyl)ethylamine is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to 2-(4-Chlorophenyl)ethylamine, the ortho-substitution in this compound can lead to different steric and electronic effects, impacting its chemical behavior and biological activity.

Properties

IUPAC Name

2-(2-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBOMSOHMOVUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156741
Record name 2-Chloro-2-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-80-3
Record name 2-(2-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CHLOROPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4BM7QJE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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